tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703745-36-0
VCID: VC11559754
InChI: InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

CAS No.: 2703745-36-0

VCID: VC11559754

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride - 2703745-36-0

Description

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) configuration. This compound belongs to a class of pyrrolidine derivatives, which are often used in pharmaceutical research due to their potential biological activities. The compound's structure includes a tert-butyl group attached to an acetate moiety, which is further linked to a pyrrolidine ring.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+186.14887144.6
[M+Na]+208.13081152.1
[M+NH4]+203.17541151.2
[M+K]+224.10475150.0
[M-H]-184.13431143.1
[M+Na-2H]-206.11626146.7
[M]+185.14104144.8
[M]-185.14214144.8

Applications and Research

Pyrrolidine derivatives, including tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride, are of interest in pharmaceutical research due to their potential biological activities. These compounds can serve as intermediates or building blocks for more complex molecules with therapeutic potential.

Hazards (General for Similar Compounds)

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

CAS No. 2703745-36-0
Product Name tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1
Standard InChIKey UIFUDQIZOYJRPS-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)CC1CCNC1.Cl
Purity 95
PubChem Compound 165944560
Last Modified Aug 25 2023

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